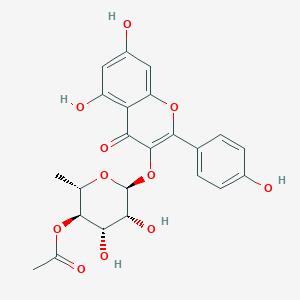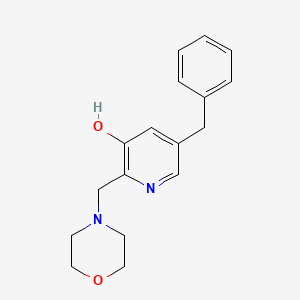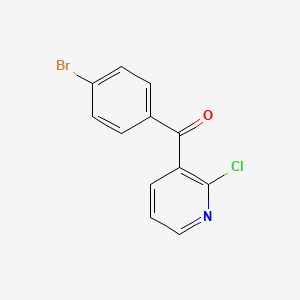![molecular formula C18H13NO4 B14161777 [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate CAS No. 330448-07-2](/img/structure/B14161777.png)
[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate is a complex organic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenylethenyl group and an acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes under acidic or basic conditions. The reaction is followed by cyclization to form the benzoxazine ring. The final step involves the acetylation of the hydroxyl group to yield the acetate derivative. Common reagents used in this synthesis include acetic anhydride and pyridine as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amine or thiol derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its anti-inflammatory and anti-cancer properties, particularly in the inhibition of COX-2 enzyme .
Medicine
In medicine, the compound’s ability to inhibit enzymes like COX-2 suggests its potential use in developing anti-inflammatory drugs. Its structure-activity relationship (SAR) studies help in designing more potent and selective inhibitors .
Industry
Industrially, this compound is used in the synthesis of polymers and advanced materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .
Wirkmechanismus
The mechanism of action of [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate involves its interaction with specific molecular targets, such as the COX-2 enzyme. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-(E)-2-hexenal: Known for its antibacterial activity and defensive roles in insects.
(E)-2-hexenal: Commonly found in plant volatiles and known for its antimicrobial properties.
(E)-2-octenal: Another volatile compound with antimicrobial and defensive properties.
Uniqueness
What sets [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate apart from these similar compounds is its benzoxazine ring structure, which imparts unique chemical and biological properties. Its ability to inhibit specific enzymes like COX-2 makes it a valuable compound in medicinal chemistry, whereas the simpler structures of the similar compounds are more commonly associated with antimicrobial and defensive roles in nature .
Eigenschaften
CAS-Nummer |
330448-07-2 |
|---|---|
Molekularformel |
C18H13NO4 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate |
InChI |
InChI=1S/C18H13NO4/c1-12(20)22-14-8-9-16-15(11-14)18(21)23-17(19-16)10-7-13-5-3-2-4-6-13/h2-11H,1H3/b10-7+ |
InChI-Schlüssel |
LUDVEULFEIKDQU-JXMROGBWSA-N |
Isomerische SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C=CC3=CC=CC=C3 |
Löslichkeit |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)

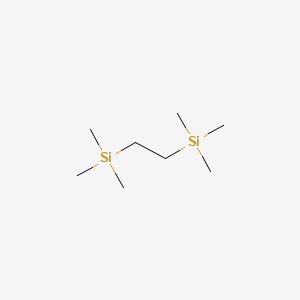
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
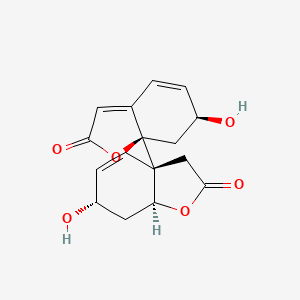
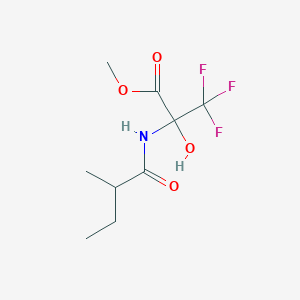
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
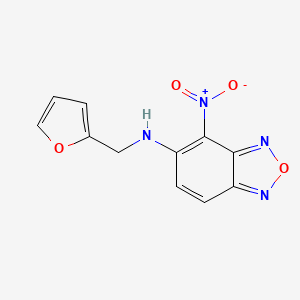
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
